3-Propyl-8-azabicyclo[3.2.1]octan-3-ol
Description
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound featuring an azabicyclo[3.2.1]octane core with a hydroxyl (-OH) group at the 3-position and a propyl (-C₃H₇) substituent at the same position.
Properties
CAS No. |
870889-22-8 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-propyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-10(12)6-8-3-4-9(7-10)11-8/h8-9,11-12H,2-7H2,1H3 |
InChI Key |
KVTURBHNIIWPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC2CCC(C1)N2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate.
Reaction Conditions: The reaction mixture is heated to promote the formation of the bicyclic structure.
Hydrogenation: The intermediate product is then subjected to hydrogenation using an active nickel catalyst to yield 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol.
Industrial Production Methods
While specific industrial production methods for 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Scientific Research Applications
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways . The nitrogen atom within its structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The position and nature of substituents significantly influence the properties of 8-azabicyclo[3.2.1]octan-3-ol derivatives. Key analogs include:
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
